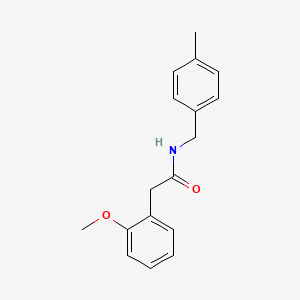

2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of related compounds involves multiple steps, including acetylation, esterification, and reactions with alkyl halides to yield substituted products. For example, the synthesis of various N-acetylcarbamate potassium salts as equivalents of N-acetamide nucleophiles showcases methodologies that could be applied or adapted for synthesizing compounds similar to "2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide" (Sakai et al., 2022).

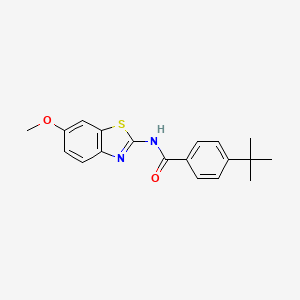

Molecular Structure Analysis

The molecular structure of related compounds reveals significant details about their conformation and interactions. For instance, studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have detailed analyses of their crystal structures, highlighting the extended conformation of the acetamido moiety and the presence of intra- and intermolecular hydrogen bonds (Camerman et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include reductive carbonylation and hydrogenation processes. These reactions are crucial for converting nitrobenzene derivatives into acetamide compounds, demonstrating the potential for complex transformations (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. Investigations into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides have contributed to understanding the role of hydrogen bonding in determining these properties (Romero et al., 2008).

Chemical Properties Analysis

The reactivity of acetamide derivatives with other chemical entities, including their participation in bond formation and breakage, highlights their chemical properties. For example, the catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide showcases the reactivity of similar compounds and their utility in industrial applications (Zhang Qun-feng, 2008).

Aplicaciones Científicas De Investigación

Imaging Probe Development for Neurological Studies

A study by J. Prabhakaran et al. (2006) explored the synthesis and in vivo evaluation of a compound structurally similar to "2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide" for its potential as an imaging probe for 5-HT2A receptors using positron emission tomography (PET) in baboons. Despite the rapid brain penetration and efflux observed, the compound did not demonstrate tracer retention or specific binding, indicating limitations in its application as a PET ligand for imaging 5-HT2A receptors. This research underscores the challenges and considerations in developing effective imaging probes for neurological studies (J. Prabhakaran et al., 2006).

Advancements in Synthetic Chemistry

Takeo Sakai et al. (2022) reported on the development of novel reagents, including p-methoxybenzyl N-acetylcarbamate potassium salt, that serve as versatile equivalents of N-acetamide nucleophiles. These compounds facilitate the synthesis of N-alkylacetamides and protected amines, showcasing advancements in synthetic chemistry that contribute to the creation of natural and pharmaceutical products. The study highlights the potential of such chemical frameworks in improving synthetic routes for diverse applications (Takeo Sakai et al., 2022).

Herbicide Metabolism and Environmental Impact

Research by S. Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offers valuable insights into the environmental and health impacts of chemicals related to "2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide." Understanding the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of such compounds is crucial for assessing their safety and ecological effects (S. Coleman et al., 2000).

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-7-9-14(10-8-13)12-18-17(19)11-15-5-3-4-6-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLJLNVYAANNJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)

![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)

![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)

![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)